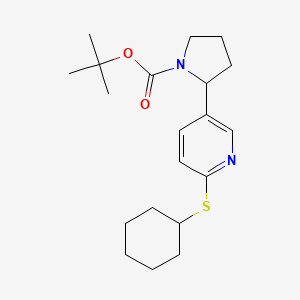
(5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an isobutyl group and a methoxyphenyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine typically involves multistep reactions starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with isobutylamine to form an imine intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring. The final step involves the reduction of the imine to the corresponding amine using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, amines; typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amine derivatives. Substitution reactions can yield a variety of substituted triazole derivatives.
科学研究应用
Chemistry
In chemistry, (5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. Triazole derivatives are known to exhibit significant biological activities, and this compound is no exception. It has shown promising results in inhibiting the growth of various bacterial and fungal strains .
Medicine
In medicine, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials .
作用机制
The mechanism of action of (5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components, leading to cell death. In anticancer applications, the compound induces apoptosis by activating specific signaling pathways that lead to programmed cell death .
相似化合物的比较
Similar Compounds
4-Amino-5-isobutyl-4H-1,2,4-triazol-3-yl hydrosulfide: Similar structure with a hydrosulfide group instead of a methoxyphenyl group.
4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl hydrosulfide: Similar structure with an isopropyl group instead of an isobutyl group.
4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide: Similar structure with a cyclohexyl group instead of an isobutyl group.
Uniqueness
The uniqueness of (5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isobutyl and methoxyphenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for diverse applications.
属性
分子式 |
C14H20N4O |
|---|---|
分子量 |
260.33 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C14H20N4O/c1-9(2)8-12-16-14(18-17-12)13(15)10-4-6-11(19-3)7-5-10/h4-7,9,13H,8,15H2,1-3H3,(H,16,17,18) |
InChI 键 |
JZXFTPHKOHSIFI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NC(=NN1)C(C2=CC=C(C=C2)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


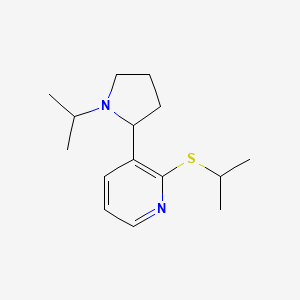
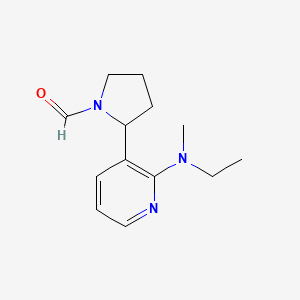
![5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11800912.png)


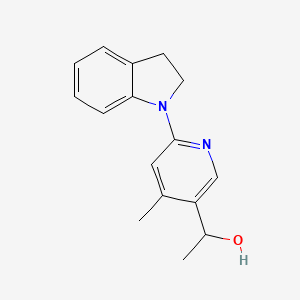
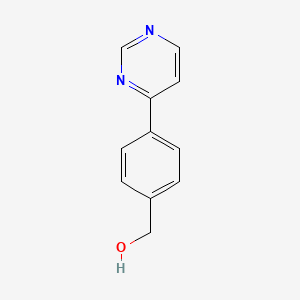
![1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11800949.png)
![2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid](/img/structure/B11800952.png)
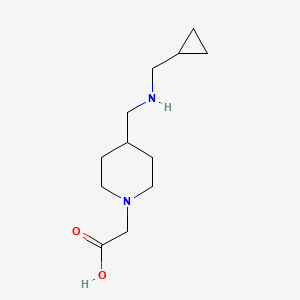
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine](/img/structure/B11800964.png)


